Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 2,6-Dimethylmorpholine Analog
The molecular weight and calculated lipophilicity of the target compound differ from its close 2,6-dimethylmorpholine analog, impacting its pharmacokinetic behavior. The target compound (C23H23N3O3S2) has a molecular weight of 453.58 g/mol , whereas the 2,6-dimethylmorpholine analog (C23H23N3O4S2) has a molecular weight of 469.57 g/mol . This size difference, combined with the presence of a basic piperidine nitrogen in the target versus a morpholine oxygen, will alter membrane permeability and pKa-dependent solubility, which are critical for central nervous system penetration.
| Evidence Dimension | Molecular Weight & Calculated Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 453.58 g/mol; Formula: C23H23N3O3S2 |
| Comparator Or Baseline | 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide: MW: 469.57 g/mol; Formula: C23H23N3O4S2 |
| Quantified Difference | ΔMW = -15.99 g/mol; difference of one oxygen atom. |
| Conditions | Calculated from molecular formula; experimental logP/logD data not publicly available. |
Why This Matters
A 15.99 g/mol difference and distinct heteroatom profile directly influence passive diffusion and biodistribution, meaning the compounds are not biophysically equivalent for in vivo studies.
